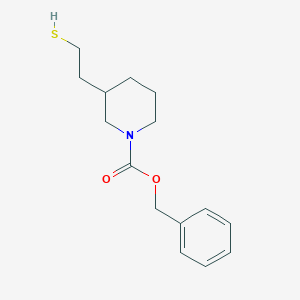

Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate

Description

Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate is a piperidine derivative functionalized with a benzyloxycarbonyl group at the 1-position and a 2-mercaptoethyl substituent at the 3-position. While direct data for this compound are unavailable in the provided evidence, its structural analogs highlight key characteristics. Piperidine carboxylates are widely used in medicinal chemistry as intermediates for receptor-targeted molecules, such as dopamine receptor antagonists .

Properties

Molecular Formula |

C15H21NO2S |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

benzyl 3-(2-sulfanylethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H21NO2S/c17-15(18-12-14-5-2-1-3-6-14)16-9-4-7-13(11-16)8-10-19/h1-3,5-6,13,19H,4,7-12H2 |

InChI Key |

OADJCBVTQYYKKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-mercaptoethanol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzyl group, yielding the corresponding piperidine derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted piperidine compounds.

Scientific Research Applications

Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mercaptoethyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.

Comparison with Similar Compounds

The following table and analysis compare Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate with structurally related piperidine derivatives:

Table 1: Structural and Functional Comparison of Piperidine Carboxylates

Key Comparative Analysis

Chemical Reactivity

- Thiol vs. Amine/Ester Groups : The thiol group in the target compound is highly nucleophilic, enabling disulfide bond formation or metal coordination, unlike the amine (basic) or ester (electrophilic) groups in analogs . For example, bromoacetyl derivatives (e.g., CAS 1219813-77-0) are reactive alkylating agents, useful for covalent conjugation .

- Stability : Thiol-containing compounds are prone to oxidation, requiring inert storage conditions. In contrast, ethoxy esters (e.g., CAS 99197-86-1) are stable under standard laboratory conditions .

Structural Similarity

- Computational similarity scores (e.g., 0.93–0.95 for CAS 167414-75-7) suggest close structural overlap with ethoxy-oxopropanoyl derivatives, though functional group differences significantly alter properties .

Biological Activity

Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate is a compound that belongs to the piperidine family, characterized by a unique structure comprising a piperidine ring, a benzyl group, and a mercaptoethyl moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C_{13}H_{17}N_{1}O_{2}S_{1}

- Molecular Weight : Approximately 253.35 g/mol

- Functional Groups :

- Piperidine ring

- Benzyl group

- Mercaptoethyl side chain

The presence of the mercapto group (–SH) enhances the compound's reactivity and biological activity, making it an intriguing subject for research in various fields, including drug discovery and organic synthesis.

Research indicates that this compound exhibits several biological activities, primarily due to its thiol functionality. Compounds with similar structures have been shown to possess:

- Antimicrobial Properties : The thiol group can interact with microbial enzymes, potentially inhibiting their function.

- Neuroprotective Effects : Similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.

- Cytotoxicity against Cancer Cells : Studies suggest that this compound may induce apoptosis in cancer cell lines through various mechanisms, including oxidative stress induction and mitochondrial dysfunction.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological macromolecules. Understanding these interactions is crucial for elucidating the compound's mechanisms of action and potential therapeutic applications. Notably, the compound has shown promising results in preliminary binding studies with various receptors and enzymes involved in disease pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of this compound compared to related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Benzyl 3-(mercaptomethyl)piperidine-1-carboxylate | Similar piperidine structure but different substituents | Antimicrobial properties |

| Tert-butyl 3-mercaptopiperidine-1-carboxylate | Contains tert-butyl instead of benzyl | Potential neuroprotective effects |

| 1-Benzylpiperazine | Lacks carboxylic acid functionality | Psychoactive properties |

| This compound | Unique combination of benzyl and mercaptoethyl groups | Diverse biological activities |

This comparison highlights the unique aspects of this compound, particularly its specific combination of functional groups that contribute to distinct reactivity patterns and biological activities compared to similar compounds.

Neuroprotective Effects

A study examining the neuroprotective properties of thiol-containing compounds found that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The compound was shown to enhance glutathione levels, suggesting a mechanism involving antioxidant activity .

Antimicrobial Activity

In a series of antimicrobial assays, this compound exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings support its potential application as an antimicrobial agent.

Cytotoxicity in Cancer Cells

Research focused on the cytotoxic effects of this compound on cancer cell lines revealed that it induced apoptosis through mitochondrial pathways. The study demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and disrupted mitochondrial membrane potential in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.